molecular formula C12H13N3O4 B2900807 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid CAS No. 126452-64-0

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid

Cat. No.: B2900807
CAS No.: 126452-64-0
M. Wt: 263.253
InChI Key: IFDOROCVHPBJQP-UHFFFAOYSA-N
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Description

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid is a complex organic compound characterized by its unique pyrrolo[3,4-b]pyrazine core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the dioxo and methylpentanoic acid moieties. These modifications are typically carried out using standard organic synthesis techniques, including oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-throughput reactors, continuous flow chemistry, and automated synthesis platforms to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: This compound shares a similar core structure but differs in the substituents attached to the pyrrolo[3,4-b]pyrazine ring.

    5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: Another related compound with a pyrrolo core, but with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid lies in its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-6(2)5-7(12(18)19)15-10(16)8-9(11(15)17)14-4-3-13-8/h3-4,6-7H,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDOROCVHPBJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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